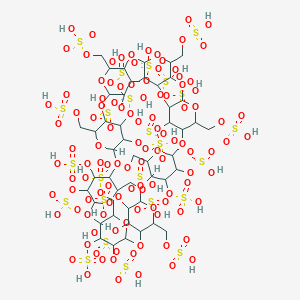
Hidrocloruro de acotiamida
Descripción general
Descripción
Acotiamide hydrochloride is a novel selective acetylcholinesterase inhibitor. It is primarily used in the treatment of functional dyspepsia, a common gastrointestinal disorder characterized by symptoms such as postprandial fullness, upper abdominal bloating, and early satiation . Acotiamide hydrochloride works by enhancing gastric motility and accelerating gastric emptying, thereby alleviating the symptoms of functional dyspepsia .
Aplicaciones Científicas De Investigación
Acotiamide hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
Acotiamide hydrochloride exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . By inhibiting this enzyme, acotiamide hydrochloride increases the levels of acetylcholine in the gastrointestinal tract, which enhances gastric motility and accelerates gastric emptying . This mechanism of action helps alleviate the symptoms of functional dyspepsia, such as bloating and discomfort .
Direcciones Futuras
Acotiamide is under global development for the treatment of patients with functional dyspepsia . Phase III trials in this patient population are in preparation in Europe, with phase II trials completed in the USA and Europe . A recent study protocol has been published for an investigator-initiated, multi-center, randomized, double-blind, placebo-controlled phase II trial to evaluate the efficacy and safety of acotiamide in patients with esophagogastric junction outflow obstruction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acotiamide hydrochloride involves multiple steps, including the preparation of intermediates and their subsequent reactions. One common method involves the reaction of 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]thiazole-4-carboxylic acid with N,N-diisopropylethylamine and 2-chloro-N,N-diisopropylethylamine in the presence of a coupling agent . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In industrial settings, the production of acotiamide hydrochloride often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the preparation of acotiamide hydrochloride trihydrate, which is then formulated into tablets for oral administration . The formulation process involves the use of excipients such as diluents, disintegrating agents, adhesives, and lubricants to ensure the stability and bioavailability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acotiamide hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Acotiamide hydrochloride can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in the formation of new derivatives of acotiamide hydrochloride .
Comparación Con Compuestos Similares
Similar Compounds
Cisapride: A prokinetic agent that enhances gastric motility but has been associated with serious cardiac side effects.
Uniqueness of Acotiamide Hydrochloride
Acotiamide hydrochloride is unique in its selective inhibition of acetylcholinesterase without significant affinity for serotonin or dopamine receptors . This selectivity reduces the risk of side effects associated with other prokinetic agents, making acotiamide hydrochloride a safer option for the treatment of functional dyspepsia .
Propiedades
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKQYLTAIVCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171717 | |
| Record name | Acotiamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185104-11-4 | |
| Record name | Acotiamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185104114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acotiamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACOTIAMIDE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510791NN30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Acotiamide hydrochloride?
A1: Acotiamide hydrochloride primarily acts as an acetylcholinesterase (AChE) inhibitor. [] By inhibiting AChE, it prevents the breakdown of acetylcholine (ACh) in the enteric nervous system, leading to increased ACh concentrations. []
Q2: What are the downstream effects of increased acetylcholine levels in the gastrointestinal tract?
A2: Increased ACh levels enhance gastric motility and improve gastric emptying. [] This, in turn, helps alleviate symptoms of functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation. [, , ]
Q3: Does Acotiamide hydrochloride interact with any other receptors?
A3: While its primary mechanism involves AChE inhibition, Acotiamide hydrochloride also exhibits antagonistic effects on M1 and M2 muscarinic receptors in the enteric nervous system. This contributes to its overall effect on gastric motility. [, ]
Q4: Are there any studies suggesting a role for Acotiamide hydrochloride in stress response?
A4: Research indicates that Acotiamide hydrochloride may play a role in regulating stress responses. In animal models, it has demonstrated the ability to restore delayed gastric emptying and feeding inhibition induced by restraint stress. []
Q5: What is the molecular formula and weight of Acotiamide hydrochloride trihydrate?
A5: The molecular formula of Acotiamide hydrochloride trihydrate is C20H31N3O5S·HCl·3H2O, and its molecular weight is 514.06 g/mol. [, ]
Q6: Is there spectroscopic data available for Acotiamide hydrochloride trihydrate?
A6: Yes, various spectroscopic techniques have been employed to characterize Acotiamide hydrochloride trihydrate. These include UV-Vis spectrophotometry, fluorescence spectroscopy, infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]
Q7: What is known about the stability of Acotiamide hydrochloride under different conditions?
A7: Studies have investigated the stability of Acotiamide hydrochloride under various stress conditions, including acid/base hydrolysis, thermal stress, oxidation, and photolytic stress. [] This information is crucial for developing stable formulations and ensuring the drug's shelf life.
Q8: Have different crystal forms of Acotiamide hydrochloride been identified?
A8: Yes, research has identified several hydrates and solvates of Acotiamide hydrochloride, including forms with water, methanol, ethanol, and n-propanol. [, ] These different forms can exhibit variations in stability and solubility.
Q9: How does the water content impact the stability of Acotiamide hydrochloride crystal forms?
A9: The water content significantly influences the stability of Acotiamide hydrochloride crystal forms. Studies have shown that humidity can induce phase transformations between different hydrates. []
Q10: What is the pharmacokinetic profile of Acotiamide hydrochloride?
A10: Acotiamide hydrochloride exhibits favorable pharmacokinetic properties. Studies in rats have investigated its absorption, distribution, metabolism, and excretion. [] Research using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has identified metabolites in rat plasma, urine, and feces. []
Q11: What is the clinical efficacy of Acotiamide hydrochloride in treating functional dyspepsia?
A11: Acotiamide hydrochloride has demonstrated efficacy in treating functional dyspepsia in clinical trials. [, , ] Studies have shown improvement in symptoms such as postprandial fullness, bloating, and early satiation.
Q12: Is there a dose-response relationship for Acotiamide hydrochloride in treating functional dyspepsia?
A12: Yes, clinical trials have shown a dose-dependent therapeutic efficacy of Acotiamide hydrochloride in patients with functional dyspepsia. []
Q13: What analytical methods are commonly used to quantify Acotiamide hydrochloride?
A13: Several analytical methods are employed for quantifying Acotiamide hydrochloride, including high-performance liquid chromatography (HPLC) [], high-performance thin-layer chromatography (HPTLC) [], and LC-MS/MS. []
Q14: Are there any specific formulation strategies used to improve the stability or bioavailability of Acotiamide hydrochloride?
A14: Research has focused on developing stable formulations of Acotiamide hydrochloride. For example, oral tablets have been designed using specific fillers and disintegrants to enhance drug release and dissolution. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)


![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)





![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)

